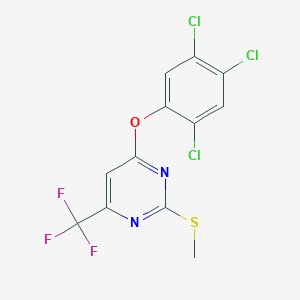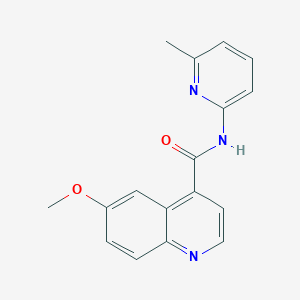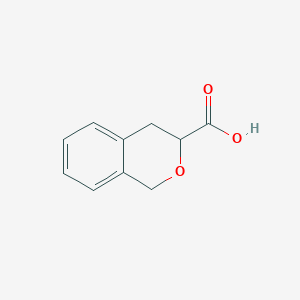![molecular formula C17H15N3O2 B2778564 N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide CAS No. 93065-43-1](/img/structure/B2778564.png)
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline is a nitrogen-containing heterocyclic compound that occurs widely in natural products and many pharmaceutical ingredients . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by various methods. One common method is the spontaneous condensation between o-phenylenediamines and 1,2-dicarbonyl compounds . Other synthetic approaches include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Molecular Structure Analysis
The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Wissenschaftliche Forschungsanwendungen
Anticancer and Antitumor Activity
Several studies have explored the anticancer and antitumor properties of quinoxaline derivatives. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their hydrazides demonstrated significant antiproliferative activity against human HCT-116 and MCF-7 cell lines, suggesting the quinoxaline ring as a suitable scaffold for developing anticancer agents (El Rayes et al., 2019). Furthermore, novel 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity, with some derivatives being more potent than the reference drug 5-FU (Al-Suwaidan et al., 2016).
Anticonvulsant Activity
The anticonvulsant potential of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides has been investigated, with several compounds displaying broad spectra of activity across preclinical seizure models, indicating their potential as new hybrid anticonvulsant agents (Kamiński et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Compounds with quinoxaline derivatives have also been evaluated for their antimicrobial and anti-inflammatory activities. For example, condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice (Doria et al., 1991). This highlights their potential for developing new immunomodulating drugs.
Herbicidal Activity
Research has also extended into the herbicidal applications of related compounds. Novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives have been synthesized and demonstrated significant herbicidal activity against certain weed species, suggesting their utility in agricultural settings (Liu et al., 2016).
Wirkmechanismus
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Some quinoxaline derivatives have shown good inhibition activity against infected cells . The specific interactions between this compound and its targets, leading to these inhibitory effects, require further investigation.
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist activity, and anti-amoebiasis
Result of Action
Some quinoxaline derivatives have shown inhibitory action against certain cells . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide is not clearly defined in the current literature. Environmental factors can significantly impact the pharmacodynamics and pharmacokinetics of a compound, and understanding these influences is crucial for drug development.
Zukünftige Richtungen
The development of new, simple, and efficient routes for the synthesis of quinoxaline derivatives is of interest because current methods have certain limitations arising from tedious work-ups, long reaction times, and the use of explosive reagents . The development of a practicable strategy using N-thiocyanatosuccinimide (NTS) reagent to facilitate the synthesis of new sulfur-containing compounds is still highly necessary .
Eigenschaften
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15(21)18-12-8-4-3-7-11(12)16-17(22)20-14-10-6-5-9-13(14)19-16/h3-10H,2H2,1H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYMBKNSKXIHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea](/img/structure/B2778482.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-IODOBENZAMIDE](/img/structure/B2778485.png)

![N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2778489.png)


![1-ethyl-N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2778494.png)
![4-{[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2778495.png)
![4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2778496.png)


![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2778501.png)
![N-(3-chloro-4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778502.png)

